Methyl 3-(3-oxobutanamido)benzoate
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Overview
Description
Methyl 3-(3-oxobutanamido)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .
Scientific Research Applications
Methyl 3-(3-oxobutanamido)benzoate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic uses, such as in drug development for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-oxobutanamido)benzoate typically involves the reaction of methyl benzoate with 3-oxobutanamide under specific conditions. One common method includes the use of concentrated sulfuric acid and nitric acid for nitration, followed by the addition of sodium hydroxide and ethanol for further reactions . The reaction conditions must be carefully controlled, particularly the temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure consistent quality and high yield. These methods may include the use of automated reactors and precise control of reaction parameters to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxobutanamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives with varying properties.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoic acid derivatives, while reduction can produce various amines and alcohols .
Mechanism of Action
The mechanism by which Methyl 3-(3-oxobutanamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-(3-oxobutanamido)benzoate include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 3-(3-oxobutanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)6-11(15)13-10-5-3-4-9(7-10)12(16)17-2/h3-5,7H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPKVDTLLENPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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